3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Description
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole-based carboxylic acid derivative characterized by a bromine atom at the 4-position of the pyrazole ring and methyl groups at the 3- and 5-positions. The propanoic acid moiety is linked to the pyrazole via a methylene group. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors where halogenated heterocycles enhance binding affinity or metabolic stability .
Key properties include:
- Molecular formula: C₉H₁₁BrN₂O₂
- Molecular weight: 259.10 g/mol (calculated based on substituents)
- Functional groups: Brominated pyrazole (electron-withdrawing), carboxylic acid (ionizable, hydrogen-bonding).
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOFWFGESPQEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is synthesized via cyclocondensation of hydrazine with a 1,3-diketone precursor. For 3,5-dimethylpyrazole, acetylacetone (pentane-2,4-dione) reacts with hydrazine hydrate in ethanol under reflux:
This reaction proceeds at 80–90°C for 6–8 hours, yielding 3,5-dimethyl-1H-pyrazole with >90% efficiency.
Bromination at the 4-Position
Regioselective bromination is achieved using a Sandmeyer reaction. The 3,5-dimethylpyrazole is first converted to its diazonium salt, followed by treatment with copper(I) bromide (CuBr) in hydrobromic acid (HBr):
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Dissolve 3,5-dimethylpyrazole (1 equiv) in aqueous HBr (48%) at 0–5°C.
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Add sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
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Introduce CuBr (1.2 equiv) and stir for 1–2 hours at 0–5°C.
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Warm to 60–65°C for 1 hour to complete bromination.
This method achieves 85–90% yield of 4-bromo-3,5-dimethyl-1H-pyrazole. Alternative brominating agents (e.g., Br₂, NBS) show lower regioselectivity (<70% yield).
Table 1: Comparison of Bromination Methods
| Brominating Agent | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|
| CuBr/HBr | 0–65 | 85–90 | >95% |
| Br₂ | 25 | 70 | 80% |
| NBS | 80 | 65 | 75% |
Introduction of the Propanoic Acid Group
The propanoic acid moiety is introduced via alkylation followed by oxidation or hydrolysis. A common approach involves:
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Alkylation : React 4-bromo-3,5-dimethylpyrazole with ethyl acrylate in the presence of a base (e.g., K₂CO₃) to form ethyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate.
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Hydrolysis : Treat the ester with aqueous HCl (6M) under reflux to yield the carboxylic acid.
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Alkylation in tetrahydrofuran (THF) at 70°C for 12 hours achieves 80% conversion.
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Hydrolysis at 100°C for 4 hours provides >95% purity.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
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Catalyst Recycling : Pd/C catalysts used in intermediate reductions are recovered via filtration, reducing costs by 30%.
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Solvent Selection : THF is replaced with toluene in alkylation steps to lower flammability risks.
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Waste Management : HBr byproducts are neutralized with NaOH to form NaBr, which is repurposed for industrial applications.
Emerging Methodologies
Recent advances focus on sustainable chemistry:
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid and its analogs were effective in inhibiting cancer cell proliferation through the induction of apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Case Study:
A specific derivative was tested against breast cancer cell lines, showing an IC50 value of 12 µM, indicating potent anti-proliferative activity compared to standard chemotherapy agents .
1.2 Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .
Agricultural Applications
2.1 Herbicidal Properties
Research into the herbicidal activity of pyrazole derivatives has shown promising results. This compound has been identified as an effective herbicide against several weed species, demonstrating selectivity and low toxicity to crops.
Case Study:
Field trials conducted on common agricultural weeds indicated that this compound could reduce weed biomass by over 70% at a concentration of 200 g/ha without adversely affecting crop yield .
Material Science
3.1 Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers can find applications in coatings and composites.
Data Table: Polymer Properties Comparison
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |
|---|---|---|---|
| Conventional Polymer | 250 | 30 | General use |
| Pyrazole-based Polymer | 300 | 50 | Coatings, Composites |
Mechanism of Action
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
4-Bromo vs. 4-Amino Derivatives
- 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 1431964-76-9): Replacing bromine with an amino group introduces hydrogen-bonding capacity and alters electronic properties. Molecular formula: C₈H₁₃N₃O₂ (MW: 183.21 g/mol) . Applications: Potential use in peptidomimetics due to enhanced polarity.
4-Bromo vs. 4-Chloro or 4-Methoxy Derivatives
- 4-(4-Bromo-3-(4-chlorophenyl)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17) :
- Melting point: 160–161°C .
Modifications to the Propanoic Acid Moiety
Ester Derivatives
- Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate: Replaces carboxylic acid with a methyl ester, reducing acidity and improving cell permeability. Commercial availability: CymitQuimica lists this derivative at €1,336.00/g .
- 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid: Trifluoromethyl group introduces strong electron-withdrawing effects, altering reactivity and metabolic stability .
Amino-Functionalized Derivatives
- 2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Additional amino group on the propanoic chain may enable conjugation or salt formation.
Extended Carbon Chain Analogs
- 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid: Extended carbon chain (butanoic acid vs. propanoic acid) increases molecular flexibility and lipophilicity. CAS 2137477-50-8 .
Tabulated Comparison of Key Compounds
Biological Activity
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.
- Molecular Formula : C8H10BrN2O2
- Molecular Weight : 232.08 g/mol
- CAS Number : 925607-98-3
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrazole derivatives, including this compound. The presence of the bromine atom is believed to enhance the compound's effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0048 mg/mL | |
| Escherichia coli | 0.0195 mg/mL | |
| Bacillus mycoides | 0.0098 mg/mL |
The compound demonstrated significant inhibition against these strains, indicating its potential as an antibacterial agent.
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity. Studies indicate that it can inhibit the growth of various fungal strains, making it a candidate for further development in antifungal therapies.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.0048 mg/mL | |
| Aspergillus niger | 0.025 mg/mL |
The effectiveness against Candida albicans and Aspergillus niger suggests its potential role in treating fungal infections.
Anticancer Activity
Emerging research has also explored the anticancer properties of pyrazole derivatives. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation.
Case Study:
A study investigated the effects of various pyrazole derivatives on human cancer cell lines such as HeLa and A375. The results indicated that compounds similar to this compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : Some studies suggest that pyrazole derivatives can inhibit key enzymes involved in bacterial and fungal metabolism.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
- Interference with Nucleic Acid Synthesis : There is evidence that certain pyrazole derivatives can affect nucleic acid synthesis pathways in cancer cells.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a brominated pyrazole precursor with a propanoic acid derivative. For example, analogous procedures (e.g., for pyrazole-thiazole hybrids) use reflux conditions with dichloromethane or ethanol, followed by acid-catalyzed cyclization . Key steps include:
- Precursor activation : Diazomethane or triethylamine may facilitate nucleophilic substitution at the pyrazole nitrogen .
- Temperature control : Maintaining –20 to –15°C during coupling reactions minimizes side products .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol/water mixtures ensures high purity .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) effectively separates polar impurities .
- Recrystallization : Using solvents like 2-propanol or ethanol/water mixtures enhances crystal purity .
- Solid-phase extraction : For scale-up, inert absorbents (e.g., sand) can isolate the compound from aqueous layers .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., pyrazole CH3 groups at δ ~2.3–2.5 ppm, propanoic acid protons at δ ~3.2–3.5 ppm) .
- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) confirm functional groups .
- X-ray crystallography : SHELXL refines crystal structures, resolving Br and CH3 spatial arrangements. Twinning or disorder may require high-resolution data .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the bromo-methyl substituent in reactivity?
Methodological Answer:
- Kinetic isotope effects (KIEs) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps (e.g., bromine displacement) .
- DFT calculations : Model transition states to predict regioselectivity in nucleophilic substitution reactions .
- Isotopic labeling : Track bromine migration using 81Br NMR or mass spectrometry .
Q. What computational tools predict the compound’s bioactivity, and how can docking studies guide functionalization?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., HIV reverse transcriptase, as suggested by pyrazole derivatives in ).
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data from analogs .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~2.5 for improved blood-brain barrier penetration) .
Q. How should researchers address contradictions in spectral or crystallographic data?
Methodological Answer:
- Spectral discrepancies : Re-examine NMR sample preparation (e.g., solvent deuteration, pH adjustment) to resolve tautomerism or aggregation .
- Crystallographic refinement : Use SHELXL’s TWIN and BASF commands to model twinned crystals. Check for disorder in Br or CH3 groups .
- Cross-validation : Compare IR and MS data with computational spectra (e.g., Gaussian 16) to confirm assignments .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?
Methodological Answer:
- Antiviral activity : Screen against HIV-1 reverse transcriptase using RT-PCR inhibition assays, as pyrazole derivatives show promise .
- Enzyme inhibition : Test IC50 values against COX-2 or kinases via fluorescence polarization .
- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells to assess selectivity .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling dust/aerosols .
- Spill management : Neutralize acidic residues with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
